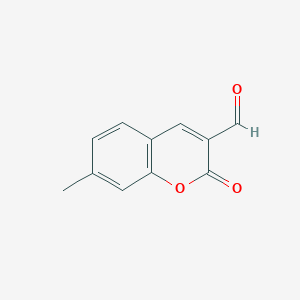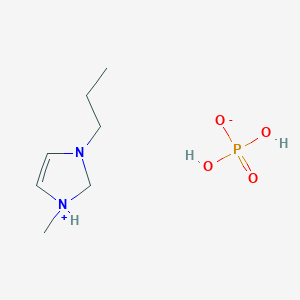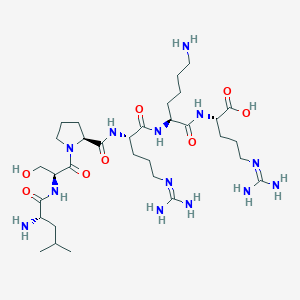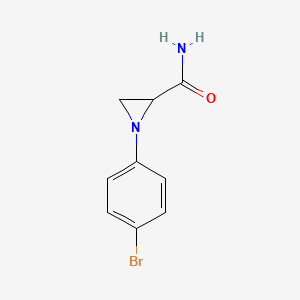![molecular formula C17H18N2Si B15173059 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole CAS No. 920984-40-3](/img/structure/B15173059.png)
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole is an organosilicon compound that features a silicon atom covalently bonded to both a phenyl group and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole typically involves the reaction of dimethyl(phenyl)silyl lithium with a suitable pyrazole derivative. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive silyl lithium reagent from reacting with moisture or oxygen. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
化学反应分析
Types of Reactions
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The phenyl groups can be reduced under specific conditions to form corresponding hydrogenated products.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted silyl pyrazole derivatives.
科学研究应用
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved stability and bioavailability.
Industry: Utilized in materials science for the development of novel polymers and coatings with enhanced properties.
作用机制
The mechanism of action of 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The silicon atom’s unique electronic properties can influence the compound’s binding affinity and specificity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the pyrazole ring.
Phenylsilanes: Compounds with phenyl groups bonded to silicon but without additional heterocyclic rings.
Silyl ethers: Compounds with silicon-oxygen bonds, commonly used as protecting groups in organic synthesis.
Uniqueness
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole is unique due to the presence of both a silyl group and a pyrazole ring, which imparts distinct chemical and physical properties
属性
CAS 编号 |
920984-40-3 |
|---|---|
分子式 |
C17H18N2Si |
分子量 |
278.42 g/mol |
IUPAC 名称 |
dimethyl-phenyl-(1-phenylpyrazol-4-yl)silane |
InChI |
InChI=1S/C17H18N2Si/c1-20(2,16-11-7-4-8-12-16)17-13-18-19(14-17)15-9-5-3-6-10-15/h3-14H,1-2H3 |
InChI 键 |
WAZXPWCZFNIWOJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CN(N=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)



![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)


![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)



![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
